Trisodium;iridium(3-);hexanitrite

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;iridium(3-);hexanitrite typically involves the reaction of iridium(III) chloride with sodium nitrite in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:

[ \text{IrCl}_3 + 6 \text{NaNO}_2 \rightarrow \text{Na}_3[\text{Ir}(\text{NO}_2)_6] + 3 \text{NaCl} ]

The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

化学反応の分析

Types of Reactions

Trisodium;iridium(3-);hexanitrite undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of iridium.

Reduction: It can be reduced to lower oxidation states or even elemental iridium.

Substitution: The nitrite ligands can be substituted with other ligands, such as halides or phosphines.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as sodium borohydride or hydrazine are employed.

Major Products Formed

Oxidation: Higher oxidation state complexes of iridium.

Reduction: Lower oxidation state complexes or elemental iridium.

Substitution: New coordination complexes with different ligands.

科学的研究の応用

Chemical Properties and Structure

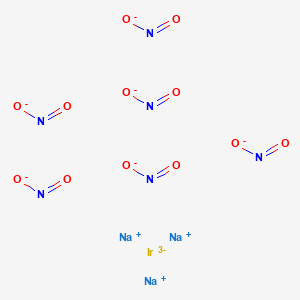

- Chemical Formula : Na₃Ir(NO₂)₆

- Molecular Weight : 537.22 g/mol

- Appearance : Powder

- Melting Point : 347-358 °C

The compound consists of an iridium center coordinated by six nitro groups, contributing to its unique chemical reactivity and stability under certain conditions.

Catalysis

Trisodium iridium(III) hexanitrite has been studied for its catalytic properties, particularly in oxidation reactions. Its ability to facilitate the oxidation of various organic substrates makes it a valuable catalyst in synthetic organic chemistry.

Case Study: Oxidation of Aromatic Compounds

Research indicates that trisodium iridium(III) hexanitrite can effectively oxidize aromatic compounds to form hydroxy derivatives. This reaction is significant for producing fine chemicals and pharmaceuticals, showcasing the compound's utility in industrial applications .

Materials Science

In materials science, trisodium iridium(III) hexanitrite is explored for its potential use in the development of advanced materials, particularly in the fields of nanotechnology and electronics.

Applications:

- Nanomaterials : The compound can be utilized to synthesize iridium nanoparticles, which have applications in catalysis and electronic devices.

- Conductive Materials : Due to its unique electronic properties, it may be incorporated into conductive polymers or coatings.

Analytical Chemistry

Trisodium iridium(III) hexanitrite serves as a reagent in analytical chemistry for detecting various analytes due to its strong oxidizing properties.

Detection of Nitrites

The compound has been utilized for the quantitative determination of nitrites in environmental samples. Its reactivity with nitrites allows for sensitive detection methods that are crucial in environmental monitoring and food safety .

Environmental Applications

The compound's oxidizing capabilities also offer potential applications in environmental remediation. It can be used to oxidize pollutants in wastewater treatment processes, contributing to efforts aimed at reducing environmental contamination.

Summary Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Catalysis | Oxidation of aromatic compounds | Useful in fine chemical synthesis |

| Materials Science | Synthesis of iridium nanoparticles | Potential use in electronics |

| Analytical Chemistry | Detection of nitrites | Important for environmental monitoring |

| Environmental Remediation | Oxidation of pollutants | Aids in wastewater treatment processes |

作用機序

The mechanism by which trisodium;iridium(3-);hexanitrite exerts its effects depends on its application. In biological systems, it may interact with cellular components, leading to changes in cellular processes. For example, in anticancer research, the compound may induce apoptosis in cancer cells by targeting mitochondrial pathways and disrupting cellular metabolism . The exact molecular targets and pathways involved can vary depending on the specific application and conditions used.

類似化合物との比較

Similar Compounds

- Trisodium hexacyanoferrate

- Sodium ammonium trimolybdate

- Sodium dichloroisocyanurate

- Sodium bis(fluorosulfonyl)imide

- Ammonium hexachloroiridate(III)

Uniqueness

Trisodium;iridium(3-);hexanitrite is unique due to its specific coordination environment and the presence of iridium in the +3 oxidation state. This gives it distinct chemical properties and reactivity compared to other similar compounds.

生物活性

Trisodium iridium(III) hexanitrite, also known as sodium hexanitroiridate(III), is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Iridium Complexes

Iridium complexes, particularly those involving iridium(III), have been investigated for their unique therapeutic properties. These compounds often exhibit distinct biological activities compared to traditional organic compounds, primarily due to their metal-centered reactivity and ability to interact with biomolecules.

Antimicrobial Properties

Research has demonstrated that certain iridium(III) complexes possess significant antimicrobial activity. A study highlighted an iridium(III) complex that inhibited the growth of Staphylococcus aureus with minimum inhibitory concentration (MIC) values as low as 3.60 μM and minimum bactericidal concentration (MBC) values of 7.19 μM. This suggests a potent bactericidal effect, which is particularly promising for developing new antibacterial agents .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of iridium complexes have also been extensively studied. The aforementioned complex showed varying degrees of cytotoxicity against several cancer cell lines, including ovarian cancer (A2780), cervical adenocarcinoma (HeLa), and malignant melanoma (A375). The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| A2780 | 7.23 ± 1.30 |

| HeLa | 1.68 ± 1.29 |

| A375 | 1.24 ± 0.31 |

| HepG2 | 17.0 ± 1.39 |

| SKOV3 | 1.77 ± 1.70 |

These results indicate that the iridium complex selectively inhibits the growth of certain cancer cells while showing less activity against others, highlighting its potential for targeted cancer therapy .

The mechanisms through which iridium complexes exert their biological effects include:

- DNA Interaction : Some studies suggest that iridium complexes can intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Iridium complexes may induce oxidative stress in cells by generating ROS, leading to apoptosis in cancer cells.

- Protein Targeting : Certain complexes have been shown to interact with specific proteins involved in cell signaling pathways, further influencing cell proliferation and survival.

Case Studies

A notable study involved the development of cyclometalated iridium(III) complexes functionalized with nitrone units for bioorthogonal labeling applications in live cells. These complexes demonstrated enhanced photocytotoxicity when exposed to specific stimuli, indicating their potential use in phototherapeutics . The ability to label biomolecules selectively makes them valuable tools in chemical biology and therapeutic development.

特性

IUPAC Name |

trisodium;iridium(3-);hexanitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ir.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q-3;;;;;;;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSRPAFZWBQEKK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Ir-3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

IrN6Na3O12-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587323 | |

| Record name | trisodium;iridium(3-);hexanitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142048-03-1 | |

| Record name | trisodium;iridium(3-);hexanitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。